
N,N,1-Trimethyl-1H-imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,1-Trimethyl-1H-imidazol-4-amine, also known as TMIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMIA is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen atoms. The chemical structure of TMIA makes it an ideal candidate for various research applications, including drug discovery, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of N,N,1-Trimethyl-1H-imidazol-4-amine is not fully understood. However, several studies have suggested that N,N,1-Trimethyl-1H-imidazol-4-amine may act by binding to the active site of enzymes, thereby inhibiting their activity. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine may disrupt the cell membrane of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N,N,1-Trimethyl-1H-imidazol-4-amine can inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N,1-Trimethyl-1H-imidazol-4-amine in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for various research applications. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using N,N,1-Trimethyl-1H-imidazol-4-amine is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N,N,1-Trimethyl-1H-imidazol-4-amine. One potential direction is the development of new drugs based on the chemical structure of N,N,1-Trimethyl-1H-imidazol-4-amine. Additionally, further research is needed to fully understand the mechanism of action of N,N,1-Trimethyl-1H-imidazol-4-amine and its potential applications in various fields, including catalysis and material science. Furthermore, studies are needed to investigate the potential toxicity of N,N,1-Trimethyl-1H-imidazol-4-amine and its effects on human health.
Métodos De Síntesis
N,N,1-Trimethyl-1H-imidazol-4-amine can be synthesized using several methods, including the reaction of 1-methylimidazole with formaldehyde and methylamine, or the reaction of 4-chloro-1-methylimidazole with trimethylamine. The synthesis of N,N,1-Trimethyl-1H-imidazol-4-amine is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
N,N,1-Trimethyl-1H-imidazol-4-amine has been extensively studied for its potential applications in drug discovery. Several studies have shown that N,N,1-Trimethyl-1H-imidazol-4-amine can act as a potent inhibitor of various enzymes, including acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
196304-08-2 |
|---|---|
Nombre del producto |
N,N,1-Trimethyl-1H-imidazol-4-amine |
Fórmula molecular |
C6H11N3 |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
N,N,1-trimethylimidazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-4-9(3)5-7-6/h4-5H,1-3H3 |
Clave InChI |
PPWNRKHZPROPTD-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)N(C)C |
SMILES canónico |
CN1C=C(N=C1)N(C)C |
Sinónimos |
1H-Imidazol-4-amine,N,N,1-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




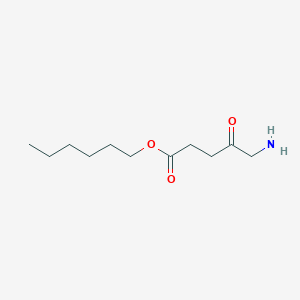
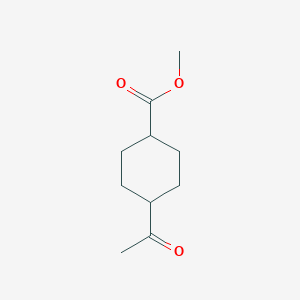
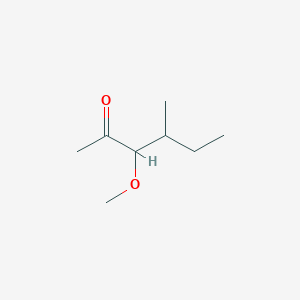
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
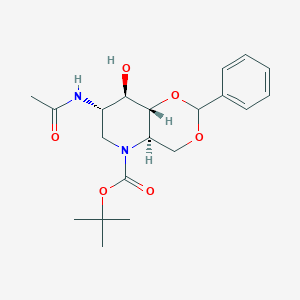
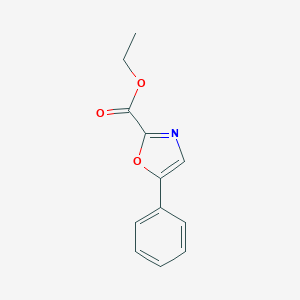
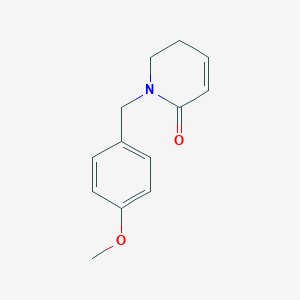
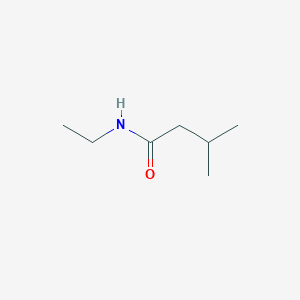
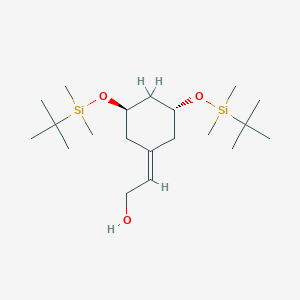
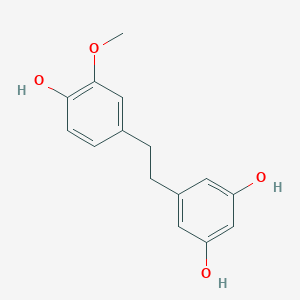
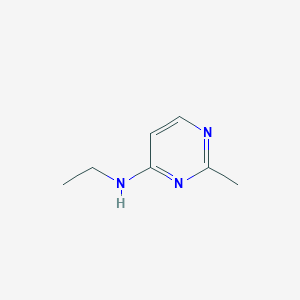
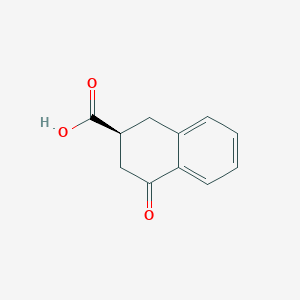
![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)